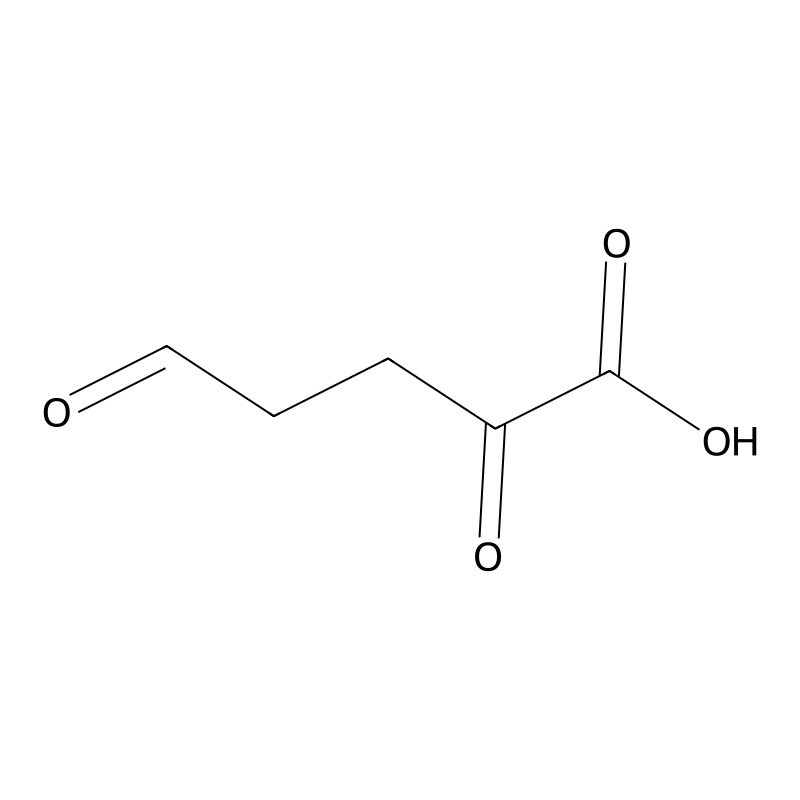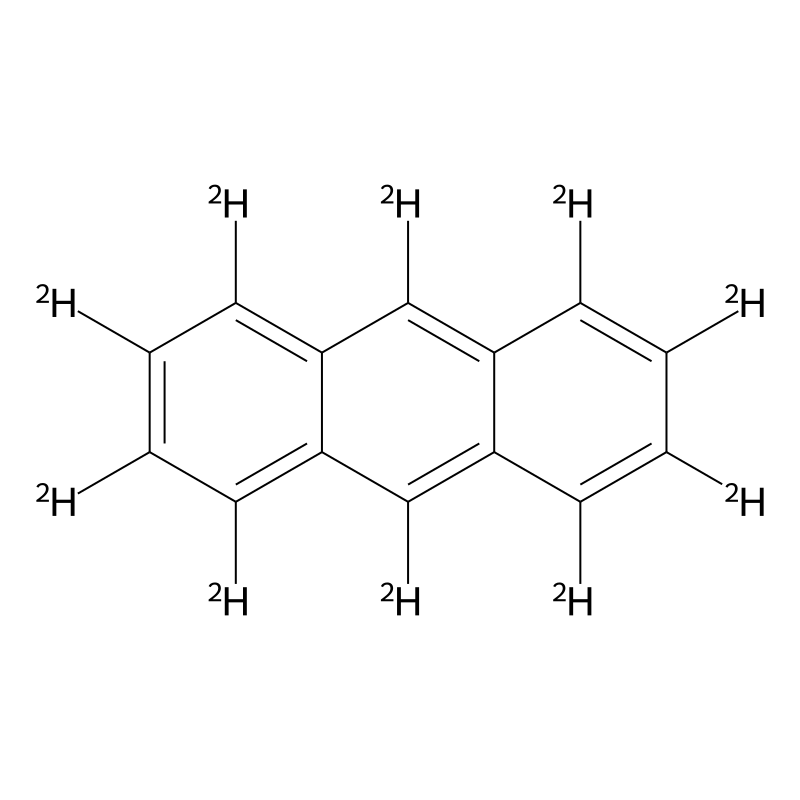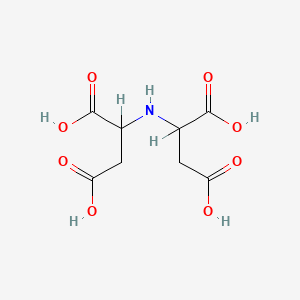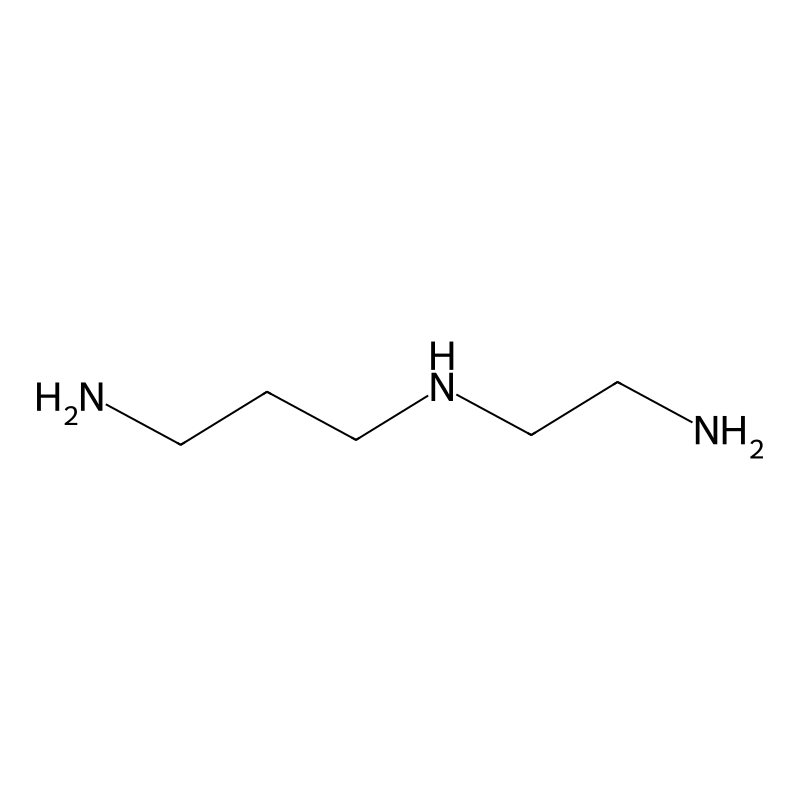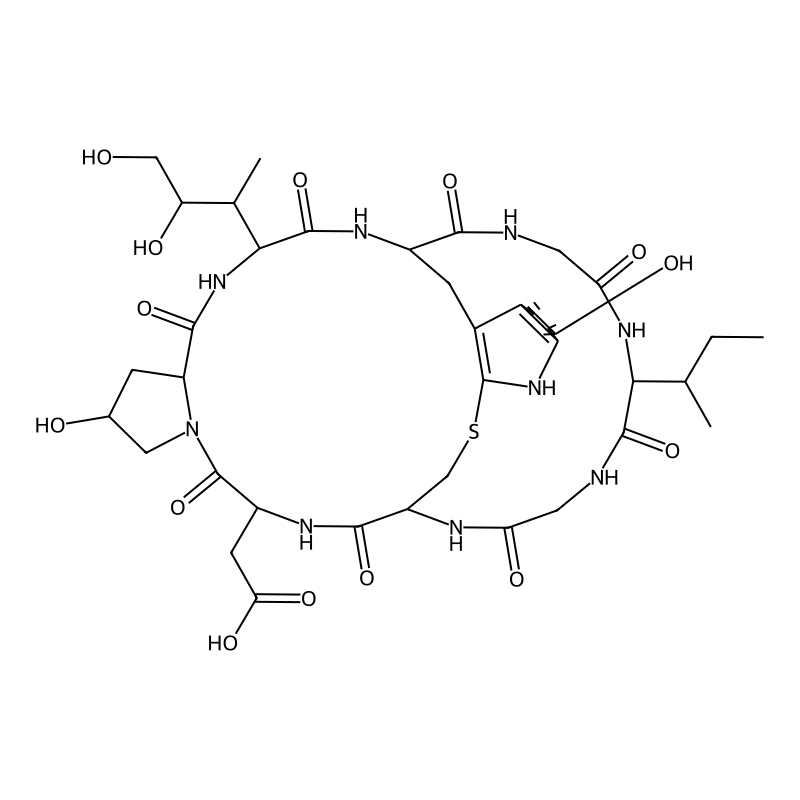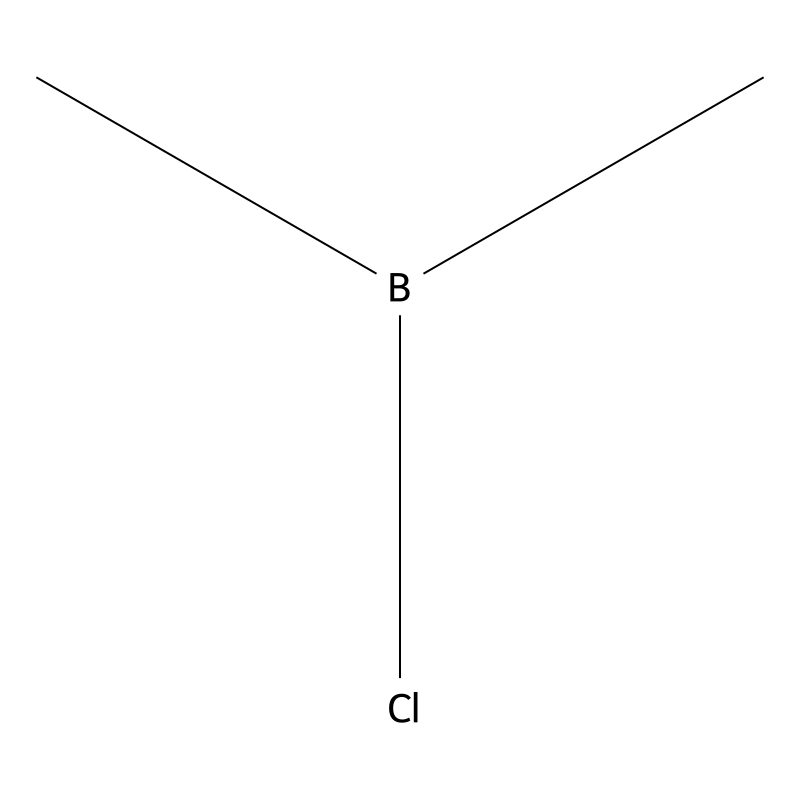Copper carbonate
CCuO3
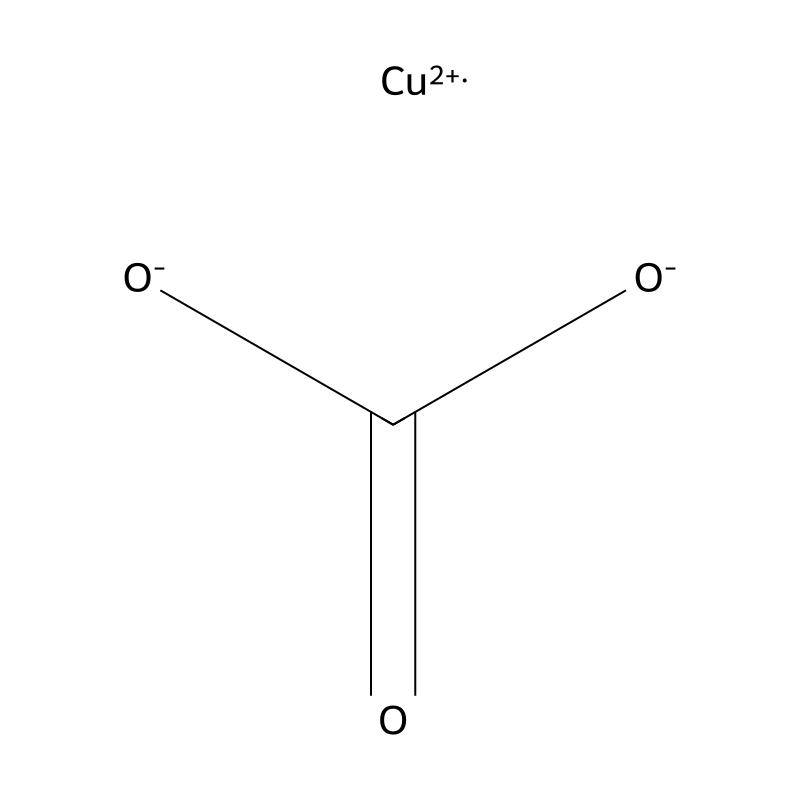
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
CCuO3
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Environmental Remediation:
- Chromium removal: Copper carbonate nanoparticles exhibit promising potential for removing toxic chromium (Cr(VI)) from contaminated water. Studies have shown that these nanoparticles can effectively reduce Cr(VI) to the less toxic Cr(III) through a combination of adsorption and co-precipitation mechanisms [1]. This research holds promise for developing cost-effective and environmentally friendly methods for water purification.
Source
- Organic dye degradation: Research suggests that fungal copper carbonate nanoparticles can degrade various organic dyes present in wastewater. These nanoparticles act as catalysts, breaking down complex organic molecules into simpler and less harmful compounds [2]. This application can contribute to sustainable wastewater treatment methods.
Source
Catalysis:
- CO2 electroreduction: Copper carbonate has been explored as a precursor for catalysts used in the conversion of carbon dioxide (CO<sub>2</sub>) into valuable products like carbon monoxide (CO). Studies suggest that copper carbonate hydroxide (CuCO<sub>3</sub>.Cu(OH)<sub>2</sub>) formed on the surface of copper electrodes can enhance the reduction of CO<sub>2</sub> to CO [3]. This research contributes to the development of technologies for CO<sub>2</sub> utilization and mitigation of its climate impact.
Source
- Biomass waste treatment: Copper carbonate has been investigated for its potential role in treating biomass waste using copper anodes. The research suggests that copper carbonate acts as a passivating layer, preventing the complete oxidation of the organic material in the waste and potentially improving the efficiency of biomass conversion processes [4].
Source
Other Applications:
- Copper source: Copper carbonate serves as a readily available and easily convertible source of copper for various research purposes. It can be readily transformed into other copper compounds, such as copper oxides, through thermal treatment [5].
Source
- Animal feed supplement: Copper carbonate is used as a dietary supplement in animals, particularly ruminants, to prevent copper deficiency and improve their health [5]. However, it's important to note that this application requires careful management to avoid potential toxicity issues.
Source
Copper carbonate, specifically copper(II) carbonate, is a chemical compound with the formula CuCO₃. It exists as an ionic solid at ambient temperatures and consists of copper(II) cations (Cu²⁺) and carbonate anions (CO₃²⁻). This compound is not commonly encountered in its pure form due to its instability in moist air, where it readily decomposes into basic copper carbonates or other products. Copper carbonate typically appears as a green solid, which can change color upon heating or reacting with acids, leading to the formation of copper(II) oxide and carbon dioxide gas .
- Thermal Decomposition: When heated, copper carbonate decomposes into copper(II) oxide and carbon dioxide:This reaction is characterized by a color change from green (copper carbonate) to black (copper oxide)4.
- Reaction with Acids: Copper carbonate reacts with acids such as hydrochloric acid to produce copper(II) salts, water, and carbon dioxide:
- Formation of Basic Copper Carbonates: In the presence of moisture or water, copper carbonate can react to form basic copper carbonates:
Copper carbonate can be synthesized through several methods:
- Precipitation Method: Mixing aqueous solutions of copper(II) sulfate and sodium carbonate results in the precipitation of basic copper carbonate:
- Thermal Decomposition: Basic copper carbonates can be heated under specific conditions to produce neutral copper(II) carbonate .
- High-Pressure Synthesis: A reliable method for synthesizing true copper(II) carbonate was reported in 1973 by heating basic copper carbonate at high temperatures and pressures in a carbon dioxide atmosphere .
Research indicates that interactions involving copper carbonate can lead to significant changes in biological systems. For instance, studies have shown that exposure to high levels of copper can induce oxidative stress in cells. Furthermore, interactions with other metal ions can alter the solubility and bioavailability of copper compounds. Understanding these interactions is crucial for assessing the environmental impact of copper-based products .
Copper carbonate shares similarities with other metal carbonates but has unique characteristics that distinguish it from them. Below are some similar compounds:
| Compound | Chemical Formula | Color | Stability |
|---|---|---|---|
| Basic Copper Carbonate | Cu₂(OH)₂CO₃ | Green | Stable in dry air |
| Azurite | Cu₃(CO₃)₂(OH)₂ | Blue | Stable under moisture |
| Malachite | Cu₂(CO₃)(OH)₂ | Green | Stable under moisture |
| Calcium Carbonate | CaCO₃ | White | Stable in air |
| Zinc Carbonate | ZnCO₃ | White | Stable in air |
Copper carbonate's uniqueness lies in its specific ionic structure and its behavior under different environmental conditions. Unlike many other metal carbonates that are more stable or less reactive with moisture, copper carbonate's tendency to decompose into basic forms highlights its distinctive properties within this group of compounds .
It is important to note that true copper(II) carbonate (CuCO₃) is rarely encountered in nature or laboratory settings due to its instability. What is commonly referred to as "copper carbonate" is typically a basic copper carbonate such as Cu₂(OH)₂CO₃ (malachite) or Cu₃(OH)₂(CO₃)₂ (azurite). These compounds have been known since ancient times and exhibit distinctive green and blue colors, respectively.
Biological Synthesis Utilizing Ureolytic Fungal Systems
A fascinating alternative approach for copper carbonate synthesis involves harnessing the metabolic activities of ureolytic fungi. Species such as Neurospora crassa, Pestalotiopsis sp., and Myrothecium gramineum have demonstrated remarkable capabilities in facilitating the formation of nanoscale copper carbonate particles.
The biosynthesis process involves several key steps:
- Fungal hydrolysis of urea via the enzyme urease, producing carbonate ions
- Alkalinization of the growth medium
- Reaction between carbonate ions and copper(II) ions to form copper carbonate nanoparticles
Table 2: Ureolytic Fungi Used for Copper Carbonate Nanoparticle Synthesis
| Fungal Species | Key Features | Resulting Nanoparticle Characteristics |
|---|---|---|
| Neurospora crassa | High urease activity | 100-200 nm particles, potential catalytic applications |
| Pestalotiopsis sp. | Moderate urease activity | Varied morphologies |
| Myrothecium gramineum | Effective at lower temperatures | Nanoscale particles with unique properties |
A particularly significant finding is that extracellular protein secreted by these fungi plays a crucial role in determining the size and morphology of the resulting copper carbonate nanoparticles. Research has identified that amino acid secretion significantly influences the characteristics of the synthesized particles.
Eleven different amino acids secreted by Neurospora crassa affect copper carbonate formation, with L-glutamic acid, L-aspartic acid, and L-cysteine having particularly pronounced effects. L-glutamic acid appears to stabilize copper carbonate nanoparticles (100-200 nm in diameter) in the early phase of crystal growth and prevents aggregation.
The biologically synthesized copper carbonate nanoparticles demonstrate excellent catalytic properties for environmental applications, including the degradation of organic dyes and the reduction of toxic metal ions such as chromate Cr(VI).
Solid-State Reaction Mechanisms Under High-Pressure Conditions
True copper(II) carbonate (CuCO₃) presents significant synthesis challenges, requiring extreme conditions to stabilize the compound. Historical attempts to synthesize pure CuCO₃ highlight these difficulties.
Table 3: High-Pressure Synthesis Methods for Copper Carbonate
| Year | Researcher | Temperature | Pressure | Atmosphere | Result | Structure |
|---|---|---|---|---|---|---|
| 1960 | Pistorius | 180°C | 450 atm (46 MPa) | CO₂ (450 atm) + H₂O (50 atm) | Small yield claimed as CuCO₃ | Rhombohedral |
| 1973 | Ehrhardt et al. | 500°C | 20,000 atm (2 GPa) | CO₂ (from silver oxalate decomposition) | Gray powder of CuCO₃ | Monoclinic |
| Recent methods | Various | 180°C | 4.6 MPa (46 atm) | CO₂ | Pure cupric carbonate | - |
Conventional attempts to synthesize CuCO₃ through metathesis reactions (e.g., mixing solutions of copper(II) sulfate and sodium carbonate) instead yield basic copper carbonates and CO₂ due to the strong affinity of Cu²⁺ ions for hydroxide anions:
2CuSO₄ + 2Na₂CO₃ + H₂O → Cu₂(OH)₂CO₃ + 2Na₂SO₄ + CO₂
The stability of synthesized CuCO₃ is highly dependent on environmental conditions:
- In dry air, CuCO₃ can remain stable for months
- If the partial pressure of CO₂ (pCO₂) falls below 0.11 atm, it decomposes into CuO and CO₂
- In the presence of water or moist air at 25°C, CuCO₃ is stable only when pCO₂ exceeds 4.57 atmospheres and pH is between 4 and 8
- Below these conditions, it reacts with water to form azurite (Cu₃(CO₃)₂(OH)₂)
Monoclinic Phase Analysis via Advanced Diffraction Techniques
Copper carbonate crystallizes in a monoclinic crystal system with space group Cm, exhibiting distinctive structural characteristics that can be precisely determined through advanced X-ray diffraction methodologies [1]. The monoclinic structure of copper carbonate represents a three-dimensional framework where copper cations are coordinated in a distorted square pyramidal configuration with coordination number 5 [21]. Each copper atom is bonded to five oxygen atoms forming edge-sharing copper oxide polyhedra that create the fundamental building blocks of the crystal lattice [1].
Single-crystal X-ray diffraction studies have revealed that the monoclinic copper carbonate structure contains copper atoms occupying special positions with specific symmetry characteristics [6]. The crystallographic analysis demonstrates that copper atoms are coordinated by four planar oxygen atoms with copper-oxygen bond distances of 1.95 Angstroms and 1.90 Angstroms respectively, displaying an angular arrangement where the oxygen-copper-oxygen bond angle measures 88.7 degrees [6]. This coordination environment exhibits minimal distortion from the exact square plane geometry, indicating the structural stability of the monoclinic phase [6].
Table 1: Crystallographic Parameters of Monoclinic Copper Carbonate
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Monoclinic | [1] |
| Space Group | Cm | [1] |
| Coordination Number | 5 | [21] |
| Copper-Oxygen Bond Distance 1 | 1.95 Å | [6] |
| Copper-Oxygen Bond Distance 2 | 1.90 Å | [6] |
| Oxygen-Copper-Oxygen Angle | 88.7° | [6] |
| Formation Energy per Atom | -1.308 eV | [1] |
| Calculated Density | 3.51 g/cm³ | [1] |
Advanced powder diffraction techniques utilizing synchrotron radiation have provided enhanced resolution for analyzing the monoclinic phase structure of copper carbonate [4]. The high-intensity X-ray beams generated by synchrotron sources enable precise determination of unit cell parameters and space group symmetry, particularly valuable for distinguishing between different polymorphic forms of copper carbonate [4]. Rietveld refinement methods applied to synchrotron powder diffraction data allow for accurate quantitative phase analysis when multiple copper carbonate phases coexist in a sample [4].
UNII
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 2 of 129 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 127 of 129 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H400 (98.43%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (65.35%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Therapeutic Uses
Pictograms


Irritant;Environmental Hazard
Other CAS
1184-64-1
7492-68-4
Wikipedia
Cupric carbonate


